molecular formula C10H10Cl2N2O B15316718 [4-(4-Chlorophenyl)-1,2-oxazol-5-yl]methanaminehydrochloride

[4-(4-Chlorophenyl)-1,2-oxazol-5-yl]methanaminehydrochloride

Cat. No.: B15316718
M. Wt: 245.10 g/mol
InChI Key: JRMZKVPJSIENCO-UHFFFAOYSA-N
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Description

[4-(4-Chlorophenyl)-1,2-oxazol-5-yl]methanaminehydrochloride is a chemical compound with the molecular formula C10H10Cl2N2O It is a derivative of oxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(4-Chlorophenyl)-1,2-oxazol-5-yl]methanaminehydrochloride typically involves the formation of the oxazole ring followed by the introduction of the chlorophenyl and methanamine groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 4-chlorobenzoyl chloride with hydroxylamine hydrochloride can yield the corresponding oxime, which can then be cyclized to form the oxazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability. The specific conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize the production rate and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

[4-(4-Chlorophenyl)-1,2-oxazol-5-yl]methanaminehydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxazole ring to other heterocyclic structures.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted oxazole compounds.

Scientific Research Applications

Chemistry

In chemistry, [4-(4-Chlorophenyl)-1,2-oxazol-5-yl]methanaminehydrochloride is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets, such as enzymes and receptors, makes it a candidate for drug development. Researchers investigate its effects on cellular processes and its potential therapeutic applications.

Medicine

In medicine, this compound is explored for its pharmacological properties. It may exhibit activity against certain diseases, such as cancer or bacterial infections, due to its ability to modulate specific biological pathways.

Industry

In the industrial sector, this compound is used in the production of advanced materials, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various applications, including the development of high-performance materials.

Mechanism of Action

The mechanism of action of [4-(4-Chlorophenyl)-1,2-oxazol-5-yl]methanaminehydrochloride involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and affecting cellular processes. The exact pathways involved depend on the specific application and the biological system being studied. For example, in medicinal applications, it may inhibit the activity of enzymes involved in disease progression, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Oxazole: The parent compound, oxazole, shares the five-membered ring structure but lacks the chlorophenyl and methanamine groups.

    Isoxazole: Similar to oxazole but with the nitrogen and oxygen atoms in different positions.

    Oxadiazole: Contains two nitrogen atoms in the five-membered ring, offering different chemical properties.

Uniqueness

[4-(4-Chlorophenyl)-1,2-oxazol-5-yl]methanaminehydrochloride is unique due to the presence of the chlorophenyl and methanamine groups, which confer specific chemical and biological properties. These groups enhance its reactivity and potential for interaction with biological targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C10H10Cl2N2O

Molecular Weight

245.10 g/mol

IUPAC Name

[4-(4-chlorophenyl)-1,2-oxazol-5-yl]methanamine;hydrochloride

InChI

InChI=1S/C10H9ClN2O.ClH/c11-8-3-1-7(2-4-8)9-6-13-14-10(9)5-12;/h1-4,6H,5,12H2;1H

InChI Key

JRMZKVPJSIENCO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C(ON=C2)CN)Cl.Cl

Origin of Product

United States

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